7-hexyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-hexyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as NS309, is a novel small molecule activator of the calcium-activated potassium channel, KCa3.1. It has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The compound 7-hexyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a subject of interest in the field of heterocyclic chemistry, particularly in the synthesis of complex heterocyclic systems. Research has demonstrated the ability of similar compounds to undergo cascade reactions, leading to the formation of various heterocyclic derivatives. For instance, the alkylation of 3-cyanopyridine-2(1H)-thiones with related xanthene derivatives in a KOH–H2O–DMF system upon heating results in the formation of pyrido-thieno-diazepino-purine dione derivatives, showcasing the compound's utility in constructing penta- and hexacyclic heterocyclic systems (Dotsenko et al., 2012). This research illuminates the compound's relevance in synthesizing condensed sulfur-containing pyridine systems, contributing to the advancement of heterocyclic chemistry.
Anti-inflammatory and Biological Activity
Compounds structurally related to this compound have shown significant anti-inflammatory activity. A series of substituted analogues based on a novel purine ring system have been synthesized and demonstrated to exhibit anti-inflammatory activity in the adjuvant-induced arthritis rat model (AAR). These findings suggest the potential therapeutic applications of such compounds in managing chronic inflammation (Kaminski et al., 1989).
Metal Complex Synthesis
The synthesis and study of mixed ligand-metal complexes involving purine derivatives highlight the compound's potential in coordinating with metal ions. Research involving 1,3,7-trimethylxanthine and similar purine derivatives has led to the development of new mixed ligand metal complexes, indicating the compound's utility in forming solid products characterized by spectroscopic techniques. This work suggests its applicability in synthesizing complexes with potential catalytic, pharmaceutical, or material science applications (Shaker, 2011).
properties
IUPAC Name |
7-hexyl-3-methyl-8-phenacylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-4-5-9-12-24-16-17(23(2)19(27)22-18(16)26)21-20(24)28-13-15(25)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROUQCDTXNJIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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